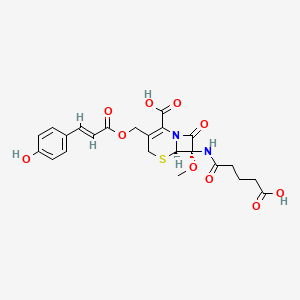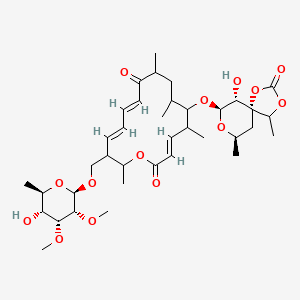
CALCIUM ASCORBATE
概要
説明
作用機序
Target of Action
Ascorbic acid calcium salt, also known as calcium ascorbate, primarily targets a variety of fundamental cellular functions. It serves as a cofactor for a large family of dioxygenases , which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also plays a role in gene expression, differentiation, and redox homeostasis .
Mode of Action
This compound interacts with its targets by serving as a cofactor, enabling these enzymes to carry out their functions . As an antioxidant, it acts as a very effective scavenger of primary reactive oxygen species . Additionally, the reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .
Biochemical Pathways
Ascorbic acid calcium salt affects multiple biochemical pathways. It is involved in the regulation of gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of the extracellular matrix and in the epigenetic processes of histone and DNA demethylation . Furthermore, it is involved in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts . The absolute calcium bioavailability of this compound was found to be greater than that of other calcium salts .
Result of Action
The action of ascorbic acid calcium salt results in a multitude of biochemical processes that are dependent on ascorbate in all nucleated human cells . It helps in maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . It also inhibits lipid peroxidation . Moreover, it can protect cellular macromolecules—proteins, lipids, carbohydrates, and nucleic acids—from oxidative damage .
Action Environment
The action of ascorbic acid calcium salt can be influenced by environmental factors. For instance, cells in typical cultures are severely deficient in ascorbate, which raises concerns about their ability to accurately recapitulate toxic and other responses in vivo . Moreover, ascorbic acid is widely acknowledged as the most effective growth regulator for mitigating the effects of salt stress .
生化学分析
Biochemical Properties
Ascorbic acid calcium salt plays a crucial role in various biochemical reactions. It acts as a potent antioxidant, protecting cells and tissues from damage caused by free radicals. It also serves as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of proline and lysine residues in collagen synthesis . Additionally, ascorbic acid calcium salt interacts with iron-containing proteins, facilitating the reduction of ferric ions to ferrous ions, which is essential for iron absorption and metabolism . The compound also enhances the activity of enzymes involved in the synthesis of neurotransmitters and hormones .
Cellular Effects
Ascorbic acid calcium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of genes involved in collagen synthesis, thereby promoting skin and joint health . It also plays a role in the regulation of redox homeostasis by reducing reactive oxygen species (ROS) and protecting cells from oxidative stress . Furthermore, ascorbic acid calcium salt supports immune function by enhancing the activity of immune cells and promoting the production of cytokines .
Molecular Mechanism
The molecular mechanism of ascorbic acid calcium salt involves several key interactions at the molecular level. It acts as an electron donor, participating in redox reactions that neutralize ROS and regenerate other antioxidants . The compound also binds to specific enzymes, such as prolyl hydroxylase and lysyl hydroxylase, to facilitate the hydroxylation of collagen . Additionally, ascorbic acid calcium salt influences gene expression by modulating the activity of transcription factors and epigenetic regulators . These interactions contribute to its overall antioxidant and pro-collagen effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ascorbic acid calcium salt can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or air . Over time, the degradation of ascorbic acid calcium salt can lead to a decrease in its antioxidant activity and effectiveness . Long-term studies have shown that continuous supplementation with ascorbic acid calcium salt can maintain cellular function and support overall health . The stability and efficacy of the compound may be influenced by storage conditions and formulation.
Dosage Effects in Animal Models
The effects of ascorbic acid calcium salt vary with different dosages in animal models. At low to moderate doses, the compound has been shown to support immune function, enhance collagen synthesis, and protect against oxidative stress . At high doses, ascorbic acid calcium salt can have toxic effects, including gastrointestinal disturbances and kidney stones . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and higher doses do not provide additional benefits .
Metabolic Pathways
Ascorbic acid calcium salt is involved in several metabolic pathways. It is a key player in the biosynthesis of collagen, carnitine, and neurotransmitters . The compound interacts with enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . It also participates in the regeneration of other antioxidants, such as glutathione and vitamin E . Additionally, ascorbic acid calcium salt influences metabolic flux by modulating the activity of enzymes involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of ascorbic acid calcium salt within cells and tissues are facilitated by specific transporters and binding proteins. The compound is absorbed in the intestinal lumen and transported to various organs through sodium vitamin C transporters (SVCTs) . Within cells, ascorbic acid calcium salt is distributed to different compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization and accumulation of the compound are influenced by factors such as membrane potential, pH gradients, and the presence of specific transporters .
Subcellular Localization
Ascorbic acid calcium salt exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in redox reactions and antioxidant defense . It is also found in the mitochondria, where it supports energy production and protects against oxidative damage . Additionally, ascorbic acid calcium salt is present in the endoplasmic reticulum, where it plays a role in protein folding and post-translational modifications . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
準備方法
Synthetic Routes and Reaction Conditions
Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The ascorbic acid is first dissolved in water, and then calcium carbonate is added in a molar ratio of 2:1. The reaction is carried out at a temperature of 60-80°C for 20-25 minutes, followed by crystallization at 40-60°C to form this compound crystals . Another method involves adding ascorbic acid to warm water, followed by the addition of calcium carbonate. The reaction mixture is then balanced, filtered, concentrated, crystallized, and washed with alcohol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically dried and packaged for use as a dietary supplement or food additive .
化学反応の分析
Types of Reactions
Calcium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. As an antioxidant, it effectively scavenges reactive oxygen species and reduces Fe(III) to Fe(II), facilitating iron uptake in cells . It also serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like iodine and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the ascorbate molecule .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce dehydroascorbic acid, while reduction can regenerate ascorbic acid from its oxidized form .
科学的研究の応用
Calcium ascorbate has a wide range of scientific research applications:
類似化合物との比較
Calcium ascorbate is similar to other mineral ascorbates, such as sodium ascorbate and potassium ascorbate. it is unique in that it provides both vitamin C and calcium, making it beneficial for individuals who need to increase their calcium intake . Sodium ascorbate, on the other hand, is preferred for individuals who need to limit their sodium intake . Other similar compounds include magnesium ascorbate and zinc ascorbate, which offer additional mineral benefits along with vitamin C .
Conclusion
This compound, or this compound, is a versatile compound with significant applications in health, industry, and scientific research. Its unique combination of vitamin C and calcium makes it a valuable dietary supplement and food additive, while its antioxidant properties and role as a cofactor for essential enzymes highlight its importance in maintaining overall health.
特性
CAS番号 |
5743-27-1 |
|---|---|
分子式 |
C6H8CaO6 |
分子量 |
216.20 g/mol |
IUPAC名 |
calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |
InChI |
InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
InChIキー |
DYUQIXOTDWLZOA-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
異性体SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |
Color/Form |
White crystalline powder |
| 5743-27-1 | |
物理的記述 |
White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |
賞味期限 |
AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |
溶解性 |
INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |
同義語 |
calcium ascorbate Ester C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)

![3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)







